molecular formula C16H23BrN2O2S B3027669 tert-Butyl 3-(((6-bromopyridin-2-yl)thio)methyl)piperidine-1-carboxylate CAS No. 1353981-13-1

tert-Butyl 3-(((6-bromopyridin-2-yl)thio)methyl)piperidine-1-carboxylate

Cat. No.: B3027669
CAS No.: 1353981-13-1
M. Wt: 387.3
InChI Key: BAXDOQQKPZKXCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(((6-bromopyridin-2-yl)thio)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a bromopyridine moiety, and a tert-butyl ester group

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-(((6-bromopyridin-2-yl)thio)methyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The presence of the piperidine ring and the bromopyridine moiety makes it a candidate for the development of new therapeutic agents targeting specific biological pathways .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various applications, including the development of new polymers and catalysts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(((6-bromopyridin-2-yl)thio)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the bromopyridine derivative, which is then reacted with a thiol to introduce the thioether linkage. The piperidine ring is subsequently introduced through a nucleophilic substitution reaction. The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate under basic conditions .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(((6-bromopyridin-2-yl)thio)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of tert-Butyl 3-(((6-bromopyridin-2-yl)thio)methyl)piperidine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets through its bromopyridine and piperidine moieties. These interactions may involve binding to enzymes or receptors, leading to modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-(((6-bromopyridin-2-yl)thio)methyl)piperidine-1-carboxylate is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the combination of the piperidine ring and the bromopyridine moiety provides a distinct pharmacophore that can be exploited in drug design.

Properties

IUPAC Name

tert-butyl 3-[(6-bromopyridin-2-yl)sulfanylmethyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O2S/c1-16(2,3)21-15(20)19-9-5-6-12(10-19)11-22-14-8-4-7-13(17)18-14/h4,7-8,12H,5-6,9-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAXDOQQKPZKXCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CSC2=NC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601119614
Record name 1-Piperidinecarboxylic acid, 3-[[(6-bromo-2-pyridinyl)thio]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601119614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353981-13-1
Record name 1-Piperidinecarboxylic acid, 3-[[(6-bromo-2-pyridinyl)thio]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353981-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 3-[[(6-bromo-2-pyridinyl)thio]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601119614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-(((6-bromopyridin-2-yl)thio)methyl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-(((6-bromopyridin-2-yl)thio)methyl)piperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 3-(((6-bromopyridin-2-yl)thio)methyl)piperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 3-(((6-bromopyridin-2-yl)thio)methyl)piperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 3-(((6-bromopyridin-2-yl)thio)methyl)piperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 3-(((6-bromopyridin-2-yl)thio)methyl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.